molecular formula C7H6ClF3N2S B14071451 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14071451
M. Wt: 242.65 g/mol
InChI Key: CONRXFMLYLTEQD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S. It is known for its unique structure, which includes a trifluoromethylthio group and a hydrazine moiety.

Preparation Methods

The synthesis of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-chloro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group and hydrazine moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

IUPAC Name

[3-chloro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2

InChI Key

CONRXFMLYLTEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)SC(F)(F)F

Origin of Product

United States

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